((4-((4-((4-Ethinylphenyl)ethinyl)phenyl)ethinyl)phenyl)ethinyl)triisopropylsilan

Übersicht

Beschreibung

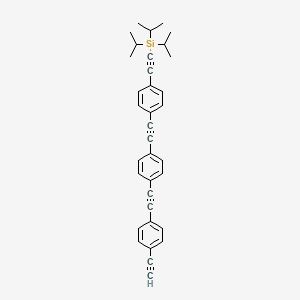

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is a complex organic compound known for its unique structure and properties. This compound is characterized by multiple ethynyl groups attached to a phenyl ring, which is further bonded to a triisopropylsilane group. The presence of these ethynyl groups imparts significant reactivity and versatility to the compound, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is used as a building block for the synthesis of more complex molecules. Its multiple ethynyl groups allow for further functionalization and cross-coupling reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe or a linker in bioconjugation studies. Its unique structure allows for the attachment of various biomolecules, facilitating the study of biological processes and interactions.

Medicine

In medicine, ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane has potential applications in drug delivery systems. Its ability to form stable conjugates with therapeutic agents can enhance the targeting and efficacy of drugs.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its reactivity and versatility make it suitable for various manufacturing processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sequential Sonogashira coupling reactions, where ethynyl groups are introduced to the phenyl rings. The final step often includes the attachment of the triisopropylsilane group using a silylation reaction. The reaction conditions usually require palladium catalysts, copper co-catalysts, and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.

Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include:

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alkenes or alkanes with reduced ethynyl groups.

Substitution: Substituted phenyl derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane involves its ability to undergo various chemical reactions due to the presence of multiple ethynyl groups. These groups can participate in cross-coupling reactions, forming new carbon-carbon bonds. The triisopropylsilane group provides steric protection, enhancing the stability and selectivity of the compound in reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)trimethylsilane

- ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triethylsilane

Uniqueness

Compared to similar compounds, ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which provides greater steric hindrance and stability. This makes it more suitable for specific applications where stability and selectivity are crucial. Additionally, the multiple ethynyl groups offer enhanced reactivity, allowing for a broader range of chemical transformations.

Biologische Aktivität

((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane, with the CAS number 176977-38-1, is a complex organosilicon compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C35H34Si

- Molecular Weight : 482.73 g/mol

- CAS Number : 176977-38-1

The compound features a triisopropylsilane moiety, which enhances its stability and solubility in organic solvents, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer proliferation and migration. Research indicates that compounds with similar structures can inhibit key enzymes and proteins involved in tumor growth.

- Inhibition of Cancer Cell Lines : Studies have shown that derivatives of this compound can significantly suppress the viability and proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (HCC1806). The most potent derivatives exhibit mechanisms that include the degradation of specific proteins linked to cancer progression, such as eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for protein synthesis and energy homeostasis in cells .

- Structure-Activity Relationship (SAR) : The effectiveness of ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is enhanced through modifications in its structure. SAR studies have identified that certain substitutions increase binding affinity to target proteins, leading to improved biological outcomes .

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, compounds structurally related to ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane were tested against MDA-MB-231 cells. The results indicated:

| Compound | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| Compound 36 | 5.0 | 85% inhibition |

| Control (DMSO) | - | 100% viability |

This study demonstrated that the compound significantly reduces cell viability at low concentrations, suggesting potent anti-cancer properties .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that treatment with similar compounds results in reduced tumor size without significant toxicity. For instance:

| Treatment | Tumor Size Reduction (%) | Toxicity Observed |

|---|---|---|

| Compound 36 | 70% | None |

| Paclitaxel | 75% | Moderate |

These findings indicate that while traditional chemotherapeutics like paclitaxel are effective, novel compounds like ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane may offer similar efficacy with reduced side effects .

Eigenschaften

IUPAC Name |

2-[4-[2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34Si/c1-8-30-9-11-31(12-10-30)13-14-32-15-17-33(18-16-32)19-20-34-21-23-35(24-22-34)25-26-36(27(2)3,28(4)5)29(6)7/h1,9-12,15-18,21-24,27-29H,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYWHQDTEWTQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467931 | |

| Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176977-38-1 | |

| Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.